3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12(2)25-18(26)16-15(21-20(25)28)17(29-22-16)19(27)24-9-7-23(8-10-24)14-6-4-5-13(3)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMJYQRGCZYJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the thiazolo and pyrimidine rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Thiazolo-Pyrimidines
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione ()
- Structural Differences: Piperazine substituent: 3-Chlorophenyl vs. 3-methylphenyl in the target compound. Position 6: Propyl (linear) vs. isopropyl (branched), affecting steric bulk and lipophilicity.
- Biological Implications : Chlorinated aromatic groups often improve metabolic stability but may reduce solubility compared to methyl groups .
Piperazine-Linked Thiadiazoles ()
Examples: 1-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine.
- Core Difference : Thiadiazole ring replaces thiazolo-pyrimidine.
Thiazolo-Pyridines ()
Example: 5,7-Dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one.
- Core Difference : Pyridine vs. pyrimidine backbone.
- Biological Activity : Tuberculostatic activity against Mycobacterium tuberculosis H37Rv, highlighting the role of thiazole rings in antimicrobial targeting.
- Structural Modifications: Aminomethylation at position 3 enhances diversification, a strategy applicable to the target compound’s piperazine moiety .
Pyrazolo-Pyrimidines and Pyrano-Pyrimidines
Pyrazolo[4,3-e][1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ones ()
- Core Difference : Additional thiadiazole ring fused to pyrimidine.
Pyrano[2,3-d]pyrimidine-diones ()
Example: 3,6,8-Trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-dione.
Triazolo-Pyrimidines/Pyrazines ()
Example: 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone.
Comparative Data Table
Key Findings and Implications
Piperazine Modifications : Substituting 3-methylphenyl with 3-chlorophenyl () or 2-fluorophenyl () alters electronic properties and binding affinity.
Position 6 Alkyl Groups : Branched isopropyl may confer higher metabolic stability than linear propyl chains due to steric hindrance .
Dione Functionality: Enhances solubility, as seen in pyrano-pyrimidines (), suggesting the target compound may exhibit favorable pharmacokinetics.
Thiazole vs.
Biological Activity
The compound 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C20H23N5O3S
- Molecular Weight : 393.49 g/mol
- IUPAC Name : 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-propyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
- Purity : Typically above 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Dopamine Receptor Modulation : Preliminary studies suggest that the compound may act as a selective agonist for dopamine receptors, particularly D3 receptors. This modulation can influence several neurological processes and may have implications for treating mood disorders and schizophrenia .
- Antimicrobial Activity : The thiazolo-pyrimidine moiety has been linked to antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against a range of bacterial strains, suggesting potential applications in treating infections .
- Kinase Inhibition : The compound has shown promise in inhibiting specific kinases involved in cellular signaling pathways. For instance, it has been tested against PfGSK3 and PfPK6 kinases associated with malaria parasites, demonstrating notable IC50 values which indicate its potential as an antimalarial agent .
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazolo-pyrimidine derivatives, the compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship indicated that modifications to the piperazine ring could enhance efficacy against specific strains .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of the compound revealed its potential as a D3 receptor agonist. In vitro assays demonstrated significant β-arrestin translocation and G protein activation at low concentrations, suggesting therapeutic avenues for psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
